Thalidomide-O-PEG6-Acid
Description
Properties
Molecular Formula |
C28H38N2O13 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |
InChI Key |
FIUNASRFGOHPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Studies of Thalidomide O Peg6 Acid
Cereblon (CRBN) Binding Affinity and Selectivity
The thalidomide (B1683933) component of Thalidomide-O-PEG6-Acid is responsible for its interaction with Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. nih.gov The glutarimide (B196013) moiety of thalidomide binds within a tri-tryptophan pocket of the CRBN thalidomide-binding domain. nih.gov This binding is crucial for the subsequent recruitment of target proteins for degradation.
The binding affinity of thalidomide and its derivatives to CRBN is a critical determinant of their efficacy as E3 ligase recruiters. While specific binding affinity data for this compound itself is not extensively published, studies on related thalidomide derivatives provide valuable insights. For instance, thalidomide has a reported inhibitory constant (Ki) of 4.4 μM for the MsCI4 (a CRBN homolog), while its derivatives lenalidomide (B1683929) and pomalidomide (B1683931) show improved affinities with Ki values of 3.1 μM and 0.8 μM, respectively. nih.gov These values highlight how modifications to the thalidomide scaffold can modulate CRBN binding. The (R)-enantiomer of the thalidomide moiety is noted to be essential for optimal fitting into CRBN's hydrophobic pocket, whereas the (S)-form exhibits a lack of affinity.
The selectivity of this compound is primarily directed towards CRBN. This specificity is inherent to the thalidomide scaffold, which has been identified as a primary and direct target of the drug. nih.gov This selective binding is fundamental to the mechanism of PROTACs, ensuring that the ubiquitination machinery is specifically directed to the target protein linked to the other end of the PROTAC molecule.
| Compound | Target | Binding Affinity (Ki) |
| Thalidomide | MsCI4 (CRBN homolog) | 4.4 μM nih.gov |
| Lenalidomide | MsCI4 (CRBN homolog) | 3.1 μM nih.gov |
| Pomalidomide | MsCI4 (CRBN homolog) | 0.8 μM nih.gov |
Formation of Ternary Complexes in Protein Degradation
A cornerstone of PROTAC technology is the formation of a ternary complex, which consists of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. researchgate.net this compound, when incorporated into a PROTAC, facilitates this process by binding to CRBN, thereby bringing the entire CRL4^CRBN^ E3 ligase complex into close proximity with the target protein bound by the other ligand of the PROTAC.
The formation of this ternary complex is a critical step that precedes the ubiquitination of the target protein. The stability and conformation of this complex are influenced by several factors, including the specific ligands used, the nature of the linker, and the protein-protein interactions between the target and the E3 ligase. nih.gov While some PROTACs function primarily as a tether, others can induce new protein-protein interactions (PPIs) that contribute to the stability of the ternary complex, a mechanism similar to that of "molecular glues". dundee.ac.uk
Mechanisms of Induced Proximity for Substrate Ubiquitination
The primary mechanism of action for PROTACs derived from this compound is induced proximity. bio-techne.comnih.gov By physically bridging the target protein and the CRBN E3 ligase, the PROTAC effectively increases the local concentration of the E3 ligase around the target. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme, which is part of the E3 ligase complex, to lysine (B10760008) residues on the surface of the target protein.
This process of ubiquitination marks the protein for degradation. nih.gov The formation of a polyubiquitin (B1169507) chain, particularly one linked through the K48 position of ubiquitin, is the canonical signal for recognition and degradation by the proteasome. acs.org The efficiency of this ubiquitination is dependent on the geometry and dynamics of the ternary complex, which are heavily influenced by the linker connecting the two ligands of the PROTAC.
Role of the Polyethylene (B3416737) Glycol (PEG6) Linker in Ligand-Target Proximity
Key functions of the PEG6 linker include:
Optimizing Ternary Complex Formation: The length and flexibility of the PEG6 linker are critical for allowing the PROTAC to simultaneously engage both the target protein and CRBN, minimizing steric hindrance and promoting a productive ternary complex conformation. The optimal linker length can vary depending on the specific target and E3 ligase pair. medchemexpress.com Studies have shown that systematic changes in PEG linker length can significantly impact the degradation efficiency of PROTACs. biochempeg.com For instance, in the development of sEH PROTACs, a PEG5 linker showed better degradation than a PEG6 linker. biorxiv.org
Facilitating Synthesis: The use of bifunctionalized PEG linkers allows for the straightforward and rapid assembly of PROTAC libraries with varying linker lengths and attachment points, which accelerates the optimization process. biochempeg.com In one study, a PEG6 linker was chosen as a starting point for optimization in the development of BTK degraders. chemrxiv.org
| Linker Feature | Role in PROTAC Function | Reference |
| Length & Flexibility | Optimizes ternary complex geometry and minimizes steric clash. | biochempeg.combiorxiv.org |
| Composition (PEG) | Enhances aqueous solubility and cell permeability. | biochempeg.comjenkemusa.com |
| Bifunctionality | Enables rapid and modular synthesis of PROTACs. | biochempeg.com |
Pathways of Proteasomal Degradation Initiated by PROTACs
Once the target protein is polyubiquitinated through the action of the PROTAC-induced ternary complex, it is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. nih.govacs.org The proteasome unfolds the ubiquitinated protein and proteolytically cleaves it into small peptides, effectively eliminating it from the cell.
The degradation process initiated by PROTACs is catalytic. After the target protein is ubiquitinated and released, the PROTAC can dissociate from the E3 ligase and bind to another target protein molecule, initiating another round of degradation. bio-techne.com This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
The proteasome-dependent degradation mechanism can be validated experimentally. For example, pretreatment of cells with a proteasome inhibitor like bortezomib (B1684674) has been shown to block the degradation of target proteins by PROTACs, confirming that the degradation is indeed mediated by the proteasome. researchgate.netacs.org
Structure Activity Relationship Sar Investigations of Pegylated Thalidomide Linkers
Influence of Linker Length (e.g., PEG2, PEG4, PEG6) on Degradation Efficiency and Ternary Complex Formation
The length of the linker is a crucial parameter in PROTAC design, dictating the spatial orientation and proximity between the target protein and the E3 ligase. nih.gov An improper linker length can lead to steric clashes, preventing the formation of a stable and productive ternary complex, or it can be too long to effectively bring the two proteins together for ubiquitination. nih.gov
Research has shown a clear, though not always linear, relationship between linker length and degradation efficiency.
Estrogen Receptor-α (ERα) Degradation: A foundational study highlighted the critical nature of linker length by creating ERα-targeting PROTACs with varying PEG linker lengths. While PROTACs with 12-atom and 16-atom PEG linkers showed similar binding affinities for ERα, the 16-atom linker was markedly more potent at inducing degradation. nih.govsigmaaldrich.comrsc.org This suggests that an optimal distance is required for productive ternary complex formation, which is not solely predicted by binary binding affinity. rsc.orgresearchgate.net
Cereblon (CRBN) Degradation: In the development of homo-PROTACs designed to degrade the E3 ligase CRBN itself, an optimized linker was found to be a relatively short 8-atom long PEG linker. nih.gov
Bromodomain (BRD4) Degradation: The degradation of BRD4 has shown a more complex relationship. For CRBN-recruiting PROTACs, those with intermediate length linkers (1-2 PEG units) displayed reduced potency compared to PROTACs with both shorter (0 PEG units) and longer (4-5 PEG units) linkers. nih.gov This "hook effect" underscores that simply extending the linker does not guarantee increased efficacy and that optimization is highly system-dependent. nih.govresearchgate.net
Kinase Selectivity: Linker length can also be tuned to achieve selectivity. A lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation. nih.gov
These findings demonstrate that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing and optimization. nih.gov
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase Ligand | Linker Series | Optimal Length/Observation | Source(s) |
|---|---|---|---|---|
| Estrogen Receptor-α (ERα) | Peptide (for VHL) | PEG | 16-atom linker more potent than 12-atom linker. | nih.govsigmaaldrich.com |
| Cereblon (CRBN) | Thalidomide (B1683933) | PEG | 8-atom PEG linker was optimal. | nih.gov |
| BRD4 | Pomalidomide (B1683931) | PEG | Potency decreased with 1-2 PEG units but was high with 0 and 4-5 PEG units. | nih.gov |
| EGFR / HER2 | Lapatinib | PEG | A single PEG unit extension conferred selectivity for EGFR over HER2. | nih.gov |
Impact of Linker Chemical Composition (e.g., Alkyl vs. PEG) on Molecular Interactions
The chemical makeup of the linker, most commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, significantly influences a PROTAC's physicochemical properties and its interactions within the ternary complex. nih.govresearchgate.net
Solubility and Permeability: PEG linkers are known to be hydrophilic, which generally increases the water solubility of the PROTAC molecule. axispharm.comjenkemusa.com This can be advantageous for bioavailability. In contrast, more hydrophobic alkyl linkers can improve cell penetration, which is critical for targeting intracellular proteins. axispharm.comresearchgate.net
Molecular Interactions and Potency: The choice between a PEG and an alkyl linker can have unexpected effects on degradation potency. In one study, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in significantly weaker degradation of CRBN, suggesting that the incorporation of oxygen atoms can be inhibitory in certain contexts. nih.gov Conversely, structural data from the well-studied BRD4 degrader MZ1 revealed that the ether oxygen of its PEG linker forms a crucial hydrogen bond with a histidine residue (His437) in the BRD4 bromodomain. nih.govnih.gov This stabilizing interaction would be absent in an analogous PROTAC with an alkyl linker, demonstrating that PEG linkers can actively and positively contribute to ternary complex stability. nih.gov
Table 2: Comparison of Alkyl and PEG Linker Properties
| Property | Alkyl Linkers | PEG Linkers | Source(s) |
|---|---|---|---|
| Chemical Nature | Hydrophobic | Hydrophilic | axispharm.comresearchgate.net |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | axispharm.comjenkemusa.com |
| Cell Permeability | Generally enhances permeability | Can be tuned, but may be lower than alkyls | axispharm.comresearchgate.net |
| Flexibility | High | High | researchgate.net |
| Ternary Complex Interactions | Primarily van der Waals forces | Can form H-bonds via ether oxygens, in addition to van der Waals forces. | nih.govnih.gov |
Significance of the Terminal Carboxylic Acid Group for Target Protein Ligand Conjugation
The modular nature of PROTACs requires a chemical handle on the E3 ligase ligand-linker moiety to facilitate conjugation with the target protein ligand. nih.gov The terminal carboxylic acid group of Thalidomide-O-PEG6-Acid serves as a versatile and widely used functional group for this purpose.
The carboxylic acid provides a reactive site for forming a stable amide bond with a corresponding amine group on the warhead ligand. nih.gov This synthetic strategy is a cornerstone of PROTAC assembly. Researchers have developed "toolboxes" of linker intermediates, such as those based on pomalidomide, that bear a terminal carboxylic acid specifically to enable the rapid synthesis of PROTAC libraries for structure-activity relationship studies. nih.gov The utility of a carboxylic acid as a conjugation handle was also demonstrated in early research where a thalidomide derivative with a carboxylic acid group was synthesized and used to immobilize the molecule on beads to successfully identify CRBN as its primary target. nih.gov This highlights the chemical robustness and practical utility of the terminal acid group for creating covalent linkages essential for PROTAC function. nih.govtargetmol.com
Stereochemical Considerations in Thalidomide Derivatives and Their Biological Activity
Thalidomide possesses a chiral center at the C3 position of its glutarimide (B196013) ring, meaning it exists as two distinct optical isomers, or enantiomers: (R)-thalidomide and (S)-thalidomide. nih.gov Historically, it was proposed that the (R)-enantiomer was responsible for the desired sedative effects, while the (S)-enantiomer was responsible for the drug's devastating teratogenicity. nih.gov
A significant challenge in verifying this hypothesis is that the two enantiomers readily interconvert (racemize) under physiological conditions, with a half-life of approximately 10 hours. nih.gov However, the discovery that thalidomide and its derivatives function by binding to the E3 ligase substrate receptor CRBN has enabled more precise investigations into the stereospecific interactions of each enantiomer. nih.govnih.gov Structural and biochemical studies analyzing the binding of the separated (S)- and (R)-enantiomers to CRBN have been conducted, confirming that the interaction is stereospecific. nih.gov This intrinsic stereochemistry is a critical consideration in the design of thalidomide-based PROTACs, as the precise fit into the CRBN binding pocket is essential for recruiting the E3 ligase and initiating protein degradation.
Rational Design Principles for Optimizing PROTAC Performance via Linker Modification
The development of a successful PROTAC is a multifactorial optimization problem where the linker is a key variable. nih.govexplorationpub.com While early efforts often relied on a "trial and error" approach, a set of rational design principles has emerged to guide the optimization of PROTACs like those derived from this compound. nih.gov
Systematic Length Variation: The initial step often involves synthesizing a series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify an optimal range that promotes efficient ternary complex formation without steric hindrance. nih.govsigmaaldrich.com
Compositional Tuning for Physicochemical Properties: The chemical composition of the linker (e.g., PEG vs. alkyl) should be modified to balance properties like solubility, cell permeability, and metabolic stability. explorationpub.comsemanticscholar.org For instance, incorporating PEG units can enhance solubility, while alkyl chains might improve permeability. researchgate.net
Structural and Computational Guidance: A modern and increasingly powerful approach involves using structural biology and computational modeling. nih.gov X-ray crystal structures of ternary complexes, such as that of MZ1, provide invaluable atomic-level insight into crucial protein-protein and protein-linker interactions. nih.govnih.gov This data can guide the rational design of new linkers that enhance these favorable contacts or introduce new ones. nih.gov
Attachment Point Optimization: The position where the linker is attached to both the thalidomide moiety and the warhead ligand is critical. explorationpub.com The exit vector must be solvent-exposed and not disrupt the essential binding interactions of either ligand with its respective protein. researchgate.netexplorationpub.com
Ultimately, the rational design of a PROTAC linker is an iterative process that integrates synthetic chemistry with biophysical and cellular evaluation to achieve the desired degradation potency and selectivity. nih.govnih.gov
Applications of Thalidomide O Peg6 Acid As a Chemical Biology Research Tool
Use in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Thalidomide-O-PEG6-Acid is a key building block in the synthesis of PROTACs, a revolutionary class of molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific target proteins. bpsbioscience.comnih.gov PROTACs are composed of three main components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govglpbio.com
In this context, this compound provides two of these three essential components: the E3 ligase ligand (thalidomide) and the linker (PEG6) with a reactive handle (carboxylic acid). bpsbioscience.combroadpharm.commedkoo.com The thalidomide (B1683933) part of the molecule binds to the CRBN E3 ligase, while the terminal carboxylic acid on the PEG6 linker allows for straightforward chemical conjugation, typically via an amide bond formation, to a ligand for a protein of interest. tenovapharma.comaxispharm.combroadpharm.com This modular nature simplifies the synthesis of novel PROTACs for a wide array of protein targets. rsc.org The PEG6 linker itself is hydrophilic, which can improve the solubility and cell permeability of the final PROTAC molecule.
The general synthetic strategy involves coupling this compound with a warhead that has a corresponding reactive group, such as an amine. This approach allows researchers to rapidly generate a library of PROTACs to target different proteins for degradation.
| Component | Function in PROTAC Synthesis |
| Thalidomide Moiety | Binds to the E3 ubiquitin ligase Cereblon (CRBN). nih.govmdpi.com |
| PEG6 Linker | Spatially separates the two ligands and can influence the stability and efficacy of the ternary complex. broadpharm.com |
| Terminal Carboxylic Acid | Provides a reactive site for conjugation to the target protein ligand. tenovapharma.comaxispharm.com |
Utility in Targeted Protein Knockdown Experiments for Functional Proteomics
A primary application of PROTACs synthesized using this compound is in functional proteomics, where the selective degradation of a protein allows for the study of its function within a complex biological system. sigmaaldrich.com By inducing the "knockdown" of a specific protein, researchers can observe the resulting phenotypic changes in cells or organisms, thereby inferring the protein's role in various cellular processes. nih.govcore.ac.uk
This targeted protein degradation approach offers several advantages over traditional methods like RNA interference (RNAi) or CRISPR-based gene editing. PROTAC-mediated degradation occurs at the protein level, is often more rapid, and can be more effective in depleting the entire protein pool, including non-newly synthesized proteins. Furthermore, because PROTACs act catalytically, they can be used at low concentrations to achieve sustained protein knockdown. bpsbioscience.com
The use of this compound in creating PROTACs for functional proteomics studies allows for a systematic investigation of the proteome. For example, by conjugating it to different kinase inhibitors, a series of kinase-degrading PROTACs can be generated to dissect the roles of individual kinases in signaling pathways.
Development of Research Probes for E3 Ligase Biology
This compound and similar molecules are instrumental in the development of chemical probes to investigate the biology of E3 ligases, particularly CRBN. acs.orgresearchgate.net By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the carboxylic acid end of the PEG6 linker, researchers can create probes to visualize and track CRBN within cells, or to isolate and identify CRBN-interacting proteins. medchemexpress.com
For instance, a biotinylated version of this compound can be used in pull-down assays coupled with mass spectrometry to identify proteins that form complexes with CRBN in the presence of the thalidomide ligand. This can help to elucidate the natural substrates of CRBN and how their recognition is modulated by small molecules. Such probes are crucial for understanding the fundamental mechanisms of E3 ligase function and regulation.
| Probe Type | Application in E3 Ligase Biology |
| Fluorescently-labeled | Cellular imaging and localization of CRBN. |
| Biotinylated | Affinity purification of CRBN and its interacting partners. medchemexpress.com |
| Photo-affinity labeled | Covalent labeling and identification of binding partners in a cellular context. |
Investigating Neo-substrate Recognition by CRBN in PROTAC Design
A fascinating aspect of thalidomide and its derivatives is their ability to modulate the substrate specificity of CRBN, leading to the ubiquitination and degradation of proteins that are not its natural substrates. These are often referred to as "neo-substrates." nih.govnih.gov The recruitment of neo-substrates is responsible for both the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide and their potential off-target effects. nih.govresearchgate.net
This compound is a valuable tool for studying this phenomenon in the context of PROTACs. By creating a PROTAC, researchers are essentially programming CRBN to recognize a new protein as a neo-substrate. The structure of the thalidomide ligand, the linker, and the warhead all contribute to the stability and geometry of the ternary complex (Target Protein-PROTAC-CRBN), which in turn influences which proteins are recruited for degradation. nih.gov
Researchers can systematically vary the linker length and attachment points, using molecules like this compound as a starting point, to understand the structural requirements for efficient and selective neo-substrate recruitment. acs.org This knowledge is critical for designing PROTACs with high specificity for the intended target and minimal off-target degradation of other proteins. researchgate.net
Exploring the Catalytic Nature of PROTAC-Mediated Degradation
PROTACs function catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. bpsbioscience.com After the target protein is ubiquitinated, the PROTAC dissociates from the ternary complex and can bind to another target protein and E3 ligase, initiating another round of degradation. acs.orgnih.gov The efficiency of this catalytic cycle is influenced by several factors, including the binding affinities of the ligands and the properties of the linker.
Analytical and Characterization Methodologies for Thalidomide O Peg6 Acid
Spectroscopic Techniques for Structural Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Thalidomide-O-PEG6-Acid, providing definitive confirmation of its complex covalent structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign every proton and carbon atom in the molecule.
¹H NMR provides information on the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) ring system, the characteristic resonances of the glutarimide (B196013) ring protons, and the repeating ethylene (B1197577) oxide units of the PEG linker. rsc.org The integration of these signals helps confirm the ratio of these structural components.
¹³C NMR complements the proton data by identifying all unique carbon atoms. This includes the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the carbons within the PEG chain. rsc.orgdrugbank.com
Together, these techniques verify the successful synthesis and connectivity of the thalidomide (B1683933) head, the PEG linker, and the terminal acid functionality.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. This table provides expected regions and assignments.
| Structural Moiety | Atom Type | Expected Chemical Shift (δ, ppm) | Key Characteristics |
| Phthalimide Ring | Aromatic Protons | 7.0 - 8.0 | Multiple signals (doublets, triplets) due to coupling. |
| Aromatic Carbons | 110 - 140 | Signals for substituted and unsubstituted carbons. | |
| Carbonyl Carbons | 165 - 175 | Two distinct signals for the imide carbonyls. | |
| Glutarimide Ring | Methine Proton (CH) | ~5.0 | A characteristic downfield multiplet. |
| Methylene Protons (CH₂) | 2.0 - 3.0 | Complex multiplets for the two CH₂ groups. | |
| Carbonyl Carbons | 170 - 180 | Signals for the amide carbonyls. | |
| PEG6 Linker | Methylene Protons (OCH₂) | 3.5 - 4.2 | A series of overlapping multiplets, characteristic of PEG chains. |
| Methylene Carbons (OCH₂) | ~70 | A dense region of signals from the repeating ether units. | |
| Terminal Acid | Methylene Protons (α to COOH) | ~2.5 | A triplet, shifted downfield by the adjacent acid group. |
| Carboxyl Carbon (COOH) | 170 - 180 | A signal in the carbonyl region of the spectrum. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is indispensable for both the purification of this compound after synthesis and the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the primary technique used for these purposes.
For purity assessment , Reverse-Phase HPLC (RP-HPLC) is the method of choice. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using an ultraviolet (UV) detector. A high-purity sample, often specified as ≥98%, will exhibit a single major peak with minimal secondary peaks corresponding to impurities. broadpharm.com This method is crucial for quantitative analysis and ensuring lot-to-lot consistency. nih.gov
For isolation , preparative HPLC is used. This technique employs the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and collect gram-scale quantities of the pure compound from reaction mixtures or crude products. rsc.org
Table 2: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length | Standard nonpolar stationary phase for separation of organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |
| Gradient | 5% to 95% B over 10-20 minutes | Gradually increases solvent strength to elute compounds of varying polarity. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the elution of the compound, often at multiple wavelengths. |
| Purity Specification | ≥98% | Common quality standard for research-grade material. cd-bioparticles.netbroadpharm.com |
Mass Spectrometry for Molecular Mass Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. rsc.org The expected monoisotopic mass of this compound (C₂₈H₃₈N₂O₁₃) is approximately 610.6 Da. bpsbioscience.comsynzeal.com
Electrospray Ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft method that minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which serves as unambiguous confirmation of the elemental composition and, by extension, the molecular formula. rsc.org
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z | Method |
| Protonated Molecule | [C₂₈H₃₈N₂O₁₃ + H]⁺ | ~611.6 | ESI-MS (Positive Mode) |
| Sodium Adduct | [C₂₈H₃₈N₂O₁₃ + Na]⁺ | ~633.6 | ESI-MS (Positive Mode) |
Advanced Techniques for Investigating Linker Conformation and Dynamics in Solution
The six-unit PEG linker is not merely a passive spacer; its length, flexibility, and conformational preferences are critical for the biological activity of the resulting PROTAC. biochempeg.com Advanced analytical techniques are used to study these dynamic properties in solution.
Molecular Dynamics (MD) simulations are powerful computational tools used to model the behavior of the linker over time. nih.gov These simulations can predict low-energy conformations, analyze the linker's flexibility, and determine its end-to-end distance distribution. oup.com This provides insight into how the linker orients the thalidomide ligand relative to the other end of the molecule, which is crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
Solution-state Nuclear Magnetic Resonance (NMR) , particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental validation for computational models. nih.gov NOESY detects protons that are close in space, offering constraints that help define the three-dimensional structure and preferred conformations of the linker in solution. Studies on PEG-containing molecules show they adopt various conformations, and their polarity can enhance interactions with protein surfaces. nih.govoup.com
Development of Quality Control (QC) Protocols for Research-Grade Material
The development of robust Quality Control (QC) protocols is essential to guarantee the quality and reliability of research-grade this compound. aquigenbio.com As this compound often serves as a reference standard, its characterization must be thorough and well-documented. synzeal.com A comprehensive QC protocol integrates multiple analytical techniques to verify the material's identity, purity, and stability.
A typical QC specification sheet for research-grade material would include:
Identity Confirmation: Verified by ¹H NMR and MS to ensure the correct structure and molecular weight.
Purity Assessment: Quantified by HPLC, with a minimum acceptance criterion (e.g., ≥98%).
Appearance: Visual confirmation of the physical state (e.g., solid) and color.
Solubility: Confirmation of solubility in specified solvents such as DMSO, DMF, and DCM. broadpharm.com
These protocols ensure that researchers are working with a well-characterized and consistent starting material, which is fundamental for reproducible scientific outcomes.
Table 4: Sample Quality Control Specification Sheet for this compound
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity by ¹H NMR | ¹H NMR Spectroscopy | Conforms to the expected chemical structure. |
| Identity by MS | ESI-MS | [M+H]⁺ = 611.6 ± 0.5 Da |
| Purity by HPLC | RP-HPLC (UV, 254 nm) | ≥ 98.0% |
| Solubility | Visual Inspection | Soluble in DMSO, DMF, DCM |
Future Directions and Emerging Research Avenues
Expansion of Linker Diversity and Design Principles for PROTAC Optimization
The linker component of a PROTAC, which connects the E3 ligase ligand to the protein of interest (POI) warhead, was once considered a passive spacer. However, it is now recognized as a critical determinant of PROTAC activity and physicochemical properties. nih.govnih.gov While Thalidomide-O-PEG6-Acid features a common PEG linker, research is moving towards more sophisticated designs to optimize PROTAC performance.
Key research trends in linker design include:
Moving Beyond PEG and Alkyl Chains: While PEG and alkyl chains are the most common linker motifs, accounting for a majority of published PROTACs, there is a significant shift towards more functional and rigid linkers. nih.govbiochempeg.com These include structures incorporating piperazine, piperidine, and triazole moieties, which can improve solubility, metabolic stability, and ternary complex stability. azalesov.com
Tuning Linker Length and Rigidity: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). biochempeg.com Linkers that are too short can cause steric clashes, while those that are too long may lead to unproductive binding due to excessive flexibility. biochempeg.com Researchers are exploring linkers with optimized rigidity to properly orient the two ends of the chimera, which can lead to improved degradation potency. nih.gov For instance, replacing a flexible amine linkage with a more rigid ethynyl (B1212043) group has been shown to significantly increase cell activity in certain contexts. nih.gov
"Active" and Functional Linkers: The concept of the linker as merely a spacer is being replaced by the idea of an "active" linker that contributes to the PROTAC's properties. This includes photoswitchable linkers, such as those containing azobenzene, which allow for spatiotemporal control of PROTAC activity through light. Other novel designs incorporate unique chemotypes like ferrocene (B1249389) to act as a molecular hinge, enabling dynamic conformational changes that can improve properties like cell permeability. acs.org
The optimization of linkers is shifting from a "trial and error" approach to a more rational design process, aided by structural and computational insights. nih.gov This evolution promises to unlock a new generation of PROTACs with enhanced therapeutic profiles.
Integration of Computational Approaches in PROTAC Design and Prediction of Ternary Complex Formation
The rational design of effective PROTACs is a significant challenge due to the complexity of the three-body system (POI, PROTAC, E3 ligase). researchgate.net The formation of a productive ternary complex is paramount for successful degradation, but predicting which combination of warhead, linker, and E3 ligase ligand will be optimal is difficult. azalesov.comnih.gov Consequently, computational modeling has become an indispensable tool. nih.gov
Emerging computational strategies include:
Molecular Modeling and Dynamics: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the three-dimensional structure and stability of the ternary complex. acs.orgmdpi.com These methods help visualize the protein-protein interfaces and the interactions mediated by the PROTAC, providing crucial information for rational design. mdpi.com
Predictive Machine Learning Models: Researchers are developing machine learning and deep learning models to forecast the degradation activity of novel PROTACs. mdpi.comarxiv.org These models, such as DeepPROTACs and DegradeMaster, are trained on growing databases of known PROTACs and their associated efficacy data (e.g., DC₅₀ and Dₘₐₓ values). mdpi.comoup.com They incorporate a wide range of features, including protein sequences, structural information, and physicochemical properties of the PROTAC components. arxiv.orgoup.com
Advanced Structural Prediction Tools: The advent of powerful AI-based tools like AlphaFold 3 is revolutionizing the ability to predict protein-ligand and protein-protein interactions. mdpi.comchemrxiv.org These tools can model PROTAC-mediated ternary complexes with high accuracy, even for structures not included in their training data, providing an unprecedented opportunity to guide the design of new degraders. chemrxiv.org
| Computational Tool/Approach | Primary Application in PROTAC Design | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicting binding modes of PROTACs with POI and E3 ligase. | Optimal binding affinity and orientation of ligands. mdpi.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the ternary complex over time. | Conformational flexibility, pose occupancy times, and entropic effects. acs.org |
| DegraderTCM | Fast and computationally inexpensive modeling of PROTAC-mediated ternary complexes. | 3D structures of ternary complexes to guide initial PROTAC design. nih.gov |
| AlphaFold 3 | High-accuracy prediction of protein-ligand and protein-protein structures. | Detailed structural models of ternary complexes, including ligand positioning. chemrxiv.org |
| DeepPROTACs / DegradeMaster | Machine learning-based prediction of PROTAC degradation efficacy (e.g., DC₅₀). | Forecasting activity of novel PROTACs to prioritize synthesis. mdpi.comoup.com |
Novel Conjugation Strategies Utilizing the Acid Functionality
The terminal carboxylic acid of this compound is a key functional handle that allows for its conjugation to a POI-binding ligand, completing the synthesis of the heterobifunctional PROTAC. Future research focuses on leveraging this and similar functionalities to develop more efficient and versatile synthetic strategies.
Amide Bond Formation: The most straightforward use of the carboxylic acid is direct amide bond formation with an amine-functionalized POI ligand. This is a robust and widely used method in medicinal chemistry.
Click Chemistry: To accelerate the synthesis and screening of PROTAC libraries, "click chemistry" reactions are increasingly employed. nih.gov The carboxylic acid of a precursor like this compound can be readily converted into an azide (B81097) or alkyne. This allows for rapid and high-yield copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a POI ligand that has been functionalized with the complementary group. nih.gov This approach facilitates the modular assembly of diverse PROTAC libraries with variations in linker length, composition, and attachment points. nih.gov
Solid-Phase Synthesis: The acid functionality is amenable to solid-phase synthesis techniques, where the thalidomide-linker portion can be anchored to a resin. This allows for the systematic and automated synthesis of PROTAC libraries, further increasing the throughput of the discovery process.
These strategies enable a more convergent and efficient assembly of PROTACs, moving away from linear synthesis and allowing for the rapid optimization of degrader candidates.
Development of Advanced In Vitro Assays for Mechanistic Understanding
A deep mechanistic understanding of how a PROTAC functions is essential for its rational design and optimization. nih.gov This requires a suite of sophisticated in vitro assays that can dissect each step of the degradation pathway, from binding events to the final protein elimination.
Ternary Complex Formation Assays: The formation of the ternary complex is the key event in the PROTAC mechanism. researchgate.net Biophysical techniques are critical for its characterization.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities and kinetics of the binary (PROTAC-protein) and ternary complexes. portlandpress.com
Proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are invaluable for detecting and quantifying ternary complex formation in a solution format, providing insights into cooperativity. portlandpress.comresearchgate.net
Target Ubiquitination Assays: Following complex formation, the E3 ligase ubiquitinates the target protein. In vitro ubiquitination assays, often analyzed by Western blot or mass spectrometry, can confirm that the PROTAC successfully induces this crucial post-translational modification. marinbio.com
Live-Cell Kinetic Assays: To understand the process in a more biologically relevant context, live-cell assays are being developed. NanoBRET (Bioluminescence Resonance Energy Transfer) technology allows for the real-time measurement of ternary complex formation, target engagement, and protein degradation kinetics within living cells. acs.org This provides a more holistic view of the PROTAC's mechanism of action. researchgate.net
| Assay Type | PROTAC Mechanistic Step Investigated | Examples | Information Gained |
|---|---|---|---|
| Biophysical Binding Assays | Binary and Ternary Complex Formation | SPR, ITC, Fluorescence Polarization (FP) | Binding affinities (K_D), kinetics (k_on/k_off), thermodynamics. portlandpress.com |
| Proximity Assays | Ternary Complex Formation | TR-FRET, AlphaLISA | Quantification of complex formation, cooperativity assessment. researchgate.net |
| Biochemical Assays | Target Ubiquitination | In vitro Ubiquitination followed by Western Blot | Confirmation of target ubiquitination by the recruited E3 ligase. marinbio.com |
| Cellular Degradation Assays | Protein Degradation | Western Blot, Mass Spectrometry, ELISA | Quantification of target protein knockdown (DC₅₀, Dₘₐₓ). drugdiscoverytrends.com |
| Live-Cell Kinetic Assays | Target Engagement, Ternary Complex Formation, Degradation Kinetics | NanoBRET | Real-time intracellular kinetics of the entire degradation process. acs.org |
Exploration of New E3 Ligase Modalities beyond CRBN for Targeted Degradation Platforms
The vast majority of PROTACs in development, including those derived from thalidomide-based precursors, hijack either the CRBN or von Hippel-Lindau (VHL) E3 ligases. nih.govresearchgate.net While effective, this reliance on just two of the over 600 E3 ligases encoded in the human genome presents limitations. oxfordglobal.comfrontiersin.org A major future direction is the expansion of the repertoire of utilized E3 ligases.
The rationale for exploring new E3 ligases includes:
Overcoming Resistance: Tumor cells can develop resistance to CRBN/VHL-based PROTACs by downregulating the expression of these specific ligases. Using alternative E3 ligases could provide a strategy to overcome this resistance. oxfordglobal.com
Tissue-Specific Degradation: Many E3 ligases are expressed in a tissue-specific manner. marinbio.com Developing ligands for these ligases could enable the creation of PROTACs that degrade target proteins only in specific tissues, potentially reducing systemic off-target effects and improving the therapeutic window. researchgate.netmarinbio.com
Expanding the Scope of Degradable Targets: Some proteins may be recalcitrant to degradation via CRBN or VHL due to the formation of unproductive ternary complexes. Recruiting a different E3 ligase could provide the necessary geometry to enable efficient ubiquitination and degradation. researchgate.net
Researchers are actively seeking new ligands for alternative E3 ligases such as MDM2, cIAP, DCAF16, and RNF114, among others. nih.gov This expansion is a critical step toward realizing the full therapeutic potential of targeted protein degradation. researchgate.netoxfordglobal.com
Q & A
Basic: What are the key considerations in synthesizing Thalidomide-O-PEG6-Acid to ensure purity and reproducibility?
Methodological Answer:
Synthesis requires precise control of reaction stoichiometry, solvent selection, and purification protocols.
- Step 1: Use anhydrous conditions to avoid hydrolysis of the PEG6 linker, as moisture can degrade the PEG chain or introduce impurities .
- Step 2: Optimize coupling reagents (e.g., HATU or EDCI) for amide bond formation between thalidomide and PEG6-acid. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Step 3: Purify the product using size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the desired compound from unreacted precursors or PEG oligomers .
- Validation: Confirm purity (>95%) via LC-MS and characterize structural integrity using H/C NMR .
Basic: Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?
Methodological Answer:
A multi-technique approach is critical:
Basic: How does the PEG6 linker influence the solubility and stability of this compound in aqueous vs. organic solvents?
Methodological Answer:
The PEG6 linker enhances hydrophilicity but requires stability testing:
- Solubility: PEG6 increases aqueous solubility (e.g., >10 mg/mL in PBS) compared to non-PEGylated thalidomide derivatives. In organic solvents (DMSO, DMF), solubility exceeds 50 mg/mL .
- Stability:
- Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via HPLC. PEG6 reduces aggregation but may hydrolyze under acidic conditions (pH < 5) .
- Oxidative Stability: Use antioxidants (e.g., BHT) in storage buffers to prevent PEG oxidation, which can form aldehydes or peroxides .
Advanced: How can researchers design PROTAC molecules using this compound while optimizing E3 ligase binding and target protein degradation efficiency?
Methodological Answer:
PROTAC design involves balancing ternary complex formation and linker flexibility:
- Step 1: Conjugate this compound to a target protein ligand (e.g., kinase inhibitor) via the terminal acid group. Use SPPS (solid-phase peptide synthesis) for controlled coupling .
- Step 2: Evaluate cereblon (CRBN) binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Aim for < 100 nM .
- Step 3: Test degradation efficiency in cell lines (e.g., MM.1S myeloma) via Western blot for target protein levels (DC < 100 nM). Compare with shorter/longer PEG linkers to optimize distance between CRBN and target .
Advanced: What experimental strategies are recommended to resolve discrepancies in the observed in vitro vs. in vivo efficacy of this compound-based PROTACs?
Methodological Answer:
Address pharmacokinetic (PK) and tissue penetration challenges:
- Strategy 1: Perform plasma stability assays to identify metabolic vulnerabilities (e.g., esterase cleavage). Modify the PEG6 linker with branched or cyclic structures to enhance stability .
- Strategy 2: Use radiolabeled (e.g., C) this compound to track biodistribution in rodent models. Low tumor uptake may require conjugation to targeting moieties (e.g., antibodies) .
- Strategy 3: Compare in vitro degradation (cell culture) vs. in vivo efficacy (xenograft models). Adjust dosing regimens if rapid clearance (t < 2 hours) is observed .
Advanced: What methodologies are appropriate for assessing the impact of PEG6 linker length on the pharmacokinetic properties of Thalidomide derivatives in preclinical models?
Methodological Answer:
A comparative PK/PD study is essential:
- Study Design:
- Parameters:
- Plasma Half-life (t): Measure via LC-MS/MS after IV administration. PEG6 typically extends t by 3–5x vs. PEG2 .
- Tissue Penetration: Use whole-body autoradiography or mass spectrometry imaging (MSI) to quantify brain/tumor accumulation .
- Renal Clearance: PEG6 reduces glomerular filtration compared to shorter linkers, as shown in murine models .
Advanced: How should researchers analyze contradictory data regarding the immunomodulatory effects of this compound in different cell lines?
Methodological Answer:
Systematic validation is required:
- Approach 1: Replicate experiments in primary cells (e.g., PBMCs) and immortalized lines (e.g., HEK293) to rule out cell-specific artifacts .
- Approach 2: Use CRISPR/Cas9 to knock out CRBN in conflicting cell lines. If immunomodulatory effects (e.g., TNF-α suppression) persist, investigate off-target mechanisms .
- Approach 3: Employ multi-omics (RNA-seq, proteomics) to identify divergent signaling pathways (e.g., NF-κB vs. IRF4) across cell types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
